3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Lipophilicity ADME Drug Design

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 1199215-90-1, MFCD13248672) is a heterocyclic building block comprising a 1,2,4-triazole core methylated at positions 3 and 5, linked via N1 to a linear three-carbon chain bearing a terminal primary alcohol. With a molecular formula of C7H13N3O and a molecular weight of 155.20 g/mol, it carries a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 50.9 Ų.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 1199215-90-1
Cat. No. B1451117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
CAS1199215-90-1
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CCCO
InChIInChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
InChIKeyWUHGAVVAXIJTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 1199215-90-1): A Triazole-Alcohol Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 1199215-90-1, MFCD13248672) is a heterocyclic building block comprising a 1,2,4-triazole core methylated at positions 3 and 5, linked via N1 to a linear three-carbon chain bearing a terminal primary alcohol . With a molecular formula of C7H13N3O and a molecular weight of 155.20 g/mol, it carries a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 50.9 Ų [1]. The compound is supplied at ≥95% purity by multiple commercial vendors and is classified under GHS07 with hazard statements H302, H315, H319, and H335 . Its structural features—dual methyl substitution on the triazole ring, a primary alcohol terminus, and three freely rotatable bonds—position it as a versatile intermediate for constructing more complex bioactive molecules, particularly kinase inhibitors and CNS-targeted agents.

Why 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Cannot Be Interchanged with Common Triazole Propanol Analogs: A Procurement Liability


Substituting 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol with structurally similar triazole-propanol building blocks introduces quantifiable differences in lipophilicity, conformational flexibility, and electronic character that propagate into downstream synthetic products. The 3,5-dimethyl substitution raises the computed logP by approximately 0.74 log units relative to the unsubstituted 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (LogP −0.34) , while repositioning the hydroxyl group from the primary alcohol terminus to a secondary alcohol branch (as in the 2-propanol isomer CAS 1060817-28-8) alters the rotatable bond count from 3 to 2 and shifts the LogP to 0.45 . These differences directly affect membrane partitioning, hydrogen-bonding geometry, and the conformational entropy of derived ligands, making generic substitution a source of irreproducible structure-activity relationships [1].

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Versus Structural Analogs


Lipophilicity (XLogP3) of the 3,5-Dimethyl Derivative Is 0.74 Log Units Higher Than the Unsubstituted Analog, Enhancing Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 0.4, whereas the unsubstituted analog 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 84497-70-1) has a reported LogP of −0.34 [1]. This 0.74 log-unit increase is attributable to the two methyl groups at positions 3 and 5 of the triazole ring. In QSAR models of triazole antifungal alcohols, antifungal activity correlates linearly with logP, meaning this lipophilicity shift is expected to translate into measurably different biological potency in derived compounds [2].

Lipophilicity ADME Drug Design

Primary Alcohol Terminal Chain Provides Three Rotatable Bonds Versus Two in the 2-Propanol Isomer, Offering Greater Conformational Flexibility for Ligand Design

The target compound features a linear n-propanol chain attached to N1 of the triazole, yielding 3 rotatable bonds [1]. In contrast, the isomeric 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 1060817-28-8) has a branched propanol chain with only 2 rotatable bonds and a LogP of 0.45 . The additional rotatable bond in the target compound permits greater conformational sampling, which can be advantageous for exploring binding pocket geometries in flexible protein targets, albeit at a potential entropic cost upon binding.

Conformational Flexibility Structure-Based Design Medicinal Chemistry

Substructure-Derived Kinase Inhibitor Potency: A Derivative Containing the 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)propan-1-ol Scaffold Achieves IC50 of 0.5 nM Against p38α MAPK14

In a Gilead Sciences patent (US20250051309), compound Example 3.35—a complex molecule containing the 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol-derived substructure—demonstrated an IC50 of 0.5 nM against human mitogen-activated protein kinase 14 (p38α/MAPK14) in an enzymatic assay [1]. A related analog within the same patent series showed an IC50 of 17.7 nM [2]. This sub-nanomolar potency establishes the scaffold's capacity to anchor highly optimized kinase inhibitor pharmacophores, a feature not reported for the unsubstituted or branched-chain propanol analogs.

Kinase Inhibition p38α MAPK14 Inflammation

Patent Footprint in PDE10 Inhibitor Programs: The 3,5-Dimethyl Triazole Propanol Scaffold Is Explicitly Claimed in Merck Sharp & Dohme CNS Patent US 9,200,001 B2

The substituted triazolyl compound class incorporating 3,5-dimethyl-1,2,4-triazole motifs was granted US Patent 9,200,001 B2 (Merck Sharp & Dohme Corp., 2015), covering PDE10 inhibitors for schizophrenia, psychosis, and Huntington's disease [1]. While the unsubstituted 1,2,4-triazole-propanol scaffold appears in broader antifungal patent filings (e.g., EP 0841327, various triazole alcohol derivatives) [2], the specific 3,5-dimethyl substitution pattern is a key feature in the PDE10 patent's Markush structures, indicating that the methyl groups contribute to CNS target selectivity and intellectual property differentiation.

PDE10 Inhibition CNS Disorders Schizophrenia

GHS Hazard Profile: Quantitative Irritancy Classification Differentiates Handling Requirements from Less Hazardous Triazole Analogs

The target compound carries four GHS07 hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) with Signal Word 'Warning' . By comparison, the unsubstituted analog 3-(1H-1,2,4-triazol-1-yl)propan-1-ol (CAS 84497-70-1) carries only H302 (Harmful if swallowed) according to Boc Sciences' SDS, lacking the skin, eye, and respiratory irritation classifications . The additional methyl substituents appear to contribute to increased irritancy potential, necessitating more stringent personal protective equipment protocols for the dimethyl derivative.

Safety Hazard Classification Laboratory Handling

Recommended Procurement Scenarios for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Targeting p38α MAPK14 or Related MAP Kinases

Programs seeking to build upon the sub-nanomolar p38α inhibition established by Gilead's patent series should prioritize this scaffold. The 0.5 nM IC50 achieved by a derivative containing the 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol substructure [1] provides a validated starting point for structure-activity relationship expansion, while the scaffold's three rotatable bonds offer conformational flexibility to probe kinase hinge-region interactions.

CNS Drug Discovery for Phosphodiesterase 10A (PDE10A)-Linked Disorders

The explicit inclusion of 3,5-dimethyl-1,2,4-triazole-containing compounds in Merck's granted PDE10 inhibitor patent (US 9,200,001 B2) [2] makes this scaffold a strategic procurement choice for CNS programs targeting schizophrenia or Huntington's disease. The higher lipophilicity (XLogP3 = 0.4) relative to the unsubstituted analog supports blood-brain barrier penetration, a prerequisite for CNS activity.

Building Block Procurement for Focused Combinatorial Libraries Where Lipophilicity Control Is Critical

When designing compound libraries requiring precise logP tuning, the 0.74 log-unit difference between the 3,5-dimethyl derivative (XLogP3 = 0.4) and the unsubstituted analog (LogP = −0.34) [3] provides a quantifiable parameter for library design. QSAR evidence confirms that antifungal activity of triazole alcohols depends linearly on logP [4], making this scaffold a rational choice when higher lipophilicity is desired without introducing additional aromatic rings.

Medicinal Chemistry Projects Requiring Primary Alcohol Functionality for Prodrug Derivatization

The terminal primary alcohol in the target compound enables straightforward esterification, etherification, or phosphate prodrug strategies that are sterically less hindered than the secondary alcohol in the 2-propanol isomer (CAS 1060817-28-8). The additional rotatable bond (3 vs. 2 for the isomer) provides greater conformational freedom for optimizing prodrug linker geometry. However, the enhanced GHS irritancy profile (H315, H319, H335) mandates fume hood use and appropriate PPE during derivatization chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.